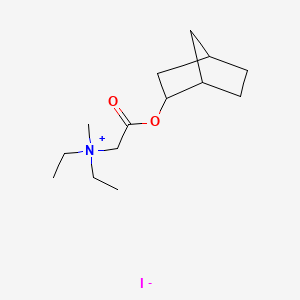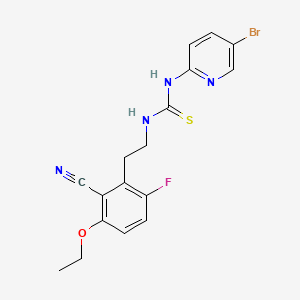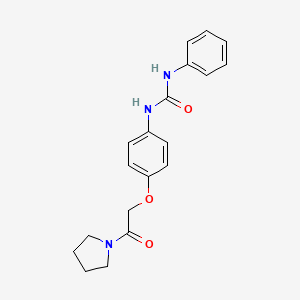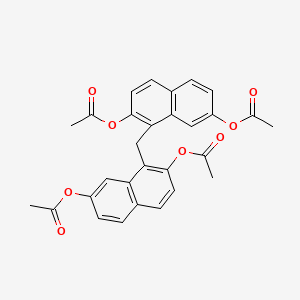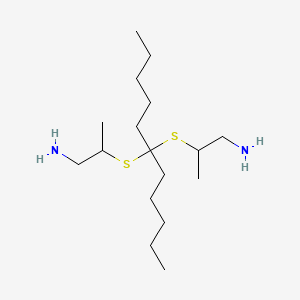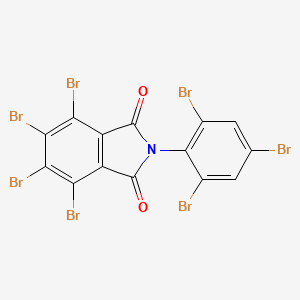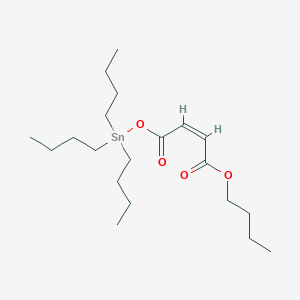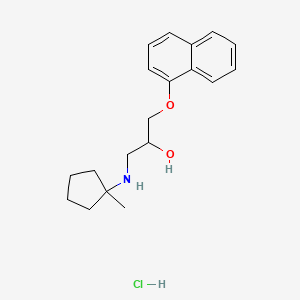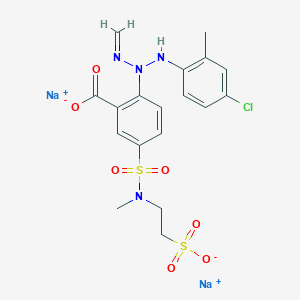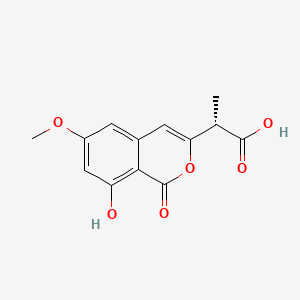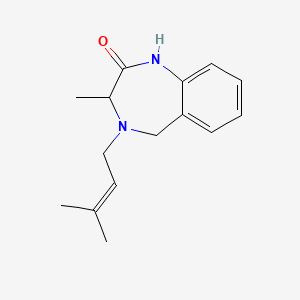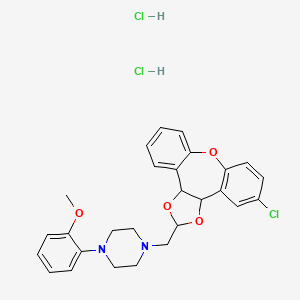
Mercury, bis(2-amino-5-nitrophenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mercury, bis(2-amino-5-nitrophenyl)- is an organomercury compound with the chemical formula C12H10HgN4O4 This compound is known for its unique structure, which includes two amino and nitro groups attached to a phenyl ring, coordinated with a mercury atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Mercury, bis(2-amino-5-nitrophenyl)- typically involves the reaction of 2-amino-5-nitrophenol with mercury(II) acetate in an acidic medium. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2C6H4(NH2)(NO2)+Hg(OAc)2→Hg[C6H4(NH2)(NO2)]2+2HOAc
Industrial Production Methods
Industrial production of this compound is not common due to its specialized applications and the toxicity associated with mercury compounds. when produced, it follows similar synthetic routes as in laboratory settings, with additional safety and environmental controls to handle mercury and its by-products.
化学反应分析
Types of Reactions
Mercury, bis(2-amino-5-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl rings can undergo electrophilic substitution reactions, where the nitro and amino groups direct the incoming electrophile to specific positions on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted phenyl derivatives depending on the electrophile used.
科学研究应用
Mercury, bis(2-amino-5-nitrophenyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in developing new therapeutic agents, although its toxicity limits its direct application.
Industry: Used in the development of specialized materials and as a precursor for other organomercury compounds.
作用机制
The mechanism by which Mercury, bis(2-amino-5-nitrophenyl)- exerts its effects involves the interaction of the mercury atom with various molecular targets. The mercury atom can form strong bonds with sulfur-containing groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular functions. The nitro and amino groups can also participate in redox reactions, further affecting cellular processes.
相似化合物的比较
Similar Compounds
- Mercury, bis(2-amino-4-nitrophenyl)-
- Mercury, bis(2-amino-3-nitrophenyl)-
- Mercury, bis(2-amino-6-nitrophenyl)-
Comparison
Mercury, bis(2-amino-5-nitrophenyl)- is unique due to the specific positioning of the amino and nitro groups on the phenyl ring, which influences its reactivity and interactions with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it a compound of interest for targeted research applications.
属性
CAS 编号 |
120302-59-2 |
|---|---|
分子式 |
C12H10HgN4O4 |
分子量 |
474.82 g/mol |
IUPAC 名称 |
bis(2-amino-5-nitrophenyl)mercury |
InChI |
InChI=1S/2C6H5N2O2.Hg/c2*7-5-1-3-6(4-2-5)8(9)10;/h2*1,3-4H,7H2; |
InChI 键 |
SFJYMKLZOHWOPV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[Hg]C2=C(C=CC(=C2)[N+](=O)[O-])N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


